Methyl 4-borono-3-chlorobenzoate

Description

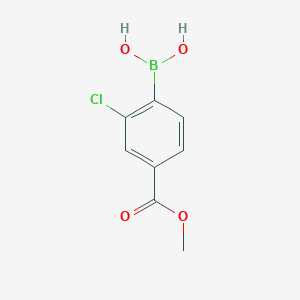

Structure

2D Structure

Properties

IUPAC Name |

(2-chloro-4-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEQHBSWRMYSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70623189 | |

| Record name | [2-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603122-80-1 | |

| Record name | 1-Methyl 4-borono-3-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=603122-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-4-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70623189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-(methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 4-borono-3-chlorobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-borono-3-chlorobenzoate, a valuable building block in organic chemistry, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. This document details the most plausible synthetic methodology, experimental protocols, and expected quantitative data.

Introduction

This compound, also known as (3-Chloro-4-(methoxycarbonyl)phenyl)boronic acid, is a bifunctional molecule featuring both a boronic acid moiety and a methyl ester. This unique combination allows for its use in the construction of complex molecular architectures, making it a significant reagent in the synthesis of pharmaceuticals and other advanced materials. The presence of the chloro substituent provides an additional site for chemical modification, further enhancing its synthetic utility.

Synthetic Pathway

The most direct and widely applicable method for the synthesis of this compound is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction involves the borylation of a suitable aryl halide precursor, in this case, Methyl 4-bromo-3-chlorobenzoate, using a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to yield the final boronic acid product.

A logical workflow for the synthesis is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Methyl 4-bromo-3-chlorobenzoate (Starting Material)

Reaction Scheme:

Caption: Esterification of 4-bromo-3-chlorobenzoic acid.

Procedure:

-

To a suspension of 4-bromo-3-chlorobenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-bromo-3-chlorobenzoate. This product is often of sufficient purity for the subsequent step.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 90-98% |

| Purity (crude) | >95% |

| Appearance | White to off-white solid |

Synthesis of this compound

Reaction Scheme:

Caption: Miyaura borylation and subsequent hydrolysis.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine Methyl 4-bromo-3-chlorobenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1-3 mol%), and potassium acetate (KOAc, 2-3 eq).

-

Add anhydrous dioxane as the solvent.

-

Degas the mixture by bubbling with the inert gas for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours. Monitor the reaction's progress by GC-MS or TLC.

-

Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude pinacol boronate ester.

-

Dissolve the crude ester in a mixture of acetone and water. Add 1 M HCl and stir at room temperature for 2-4 hours to effect hydrolysis.

-

Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the synthesis of this compound.

| Parameter | Starting Material: Methyl 4-bromo-3-chlorobenzoate | Product: this compound |

| Molecular Formula | C₈H₆BrClO₂ | C₈H₈BClO₄ |

| Molecular Weight | 249.49 g/mol | 214.41 g/mol |

| Typical Yield | - | 70-85% (overall from borylation) |

| Purity (after purification) | >98% | >97% |

| Appearance | White to off-white solid | White to light yellow powder |

| CAS Number | 117738-74-6 | 603122-82-3[1] |

Characterization Data (Expected)

The following tables provide the expected characterization data for the final product based on its structure and data from analogous compounds.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.2 (s, 2H) | Singlet | B(OH)₂ |

| ~7.95 (d, J ≈ 1.5 Hz) | Doublet | Ar-H |

| ~7.80 (dd, J ≈ 8.0, 1.5 Hz) | Doublet of doublets | Ar-H |

| ~7.65 (d, J ≈ 8.0 Hz) | Doublet | Ar-H |

| ~3.85 (s, 3H) | Singlet | -OCH₃ |

¹³C NMR (101 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.5 | C=O (ester) |

| ~138.0 | Ar-C |

| ~135.0 | Ar-C |

| ~132.0 (broad) | Ar-C-B |

| ~131.5 | Ar-C |

| ~130.0 | Ar-C |

| ~52.5 | -OCH₃ |

Mass Spectrometry (EI):

| m/z | Assignment |

| 214/216 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |

| 196/198 | [M - H₂O]⁺ |

| 183/185 | [M - OCH₃]⁺ |

| 155/157 | [M - COOCH₃]⁺ |

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the esterification of 4-bromo-3-chlorobenzoic acid followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis. This methodology offers good overall yields and provides a high-purity product essential for its applications in synthetic and medicinal chemistry. The detailed protocols and expected data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and utilization of this important chemical intermediate.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 4-borono-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-borono-3-chlorobenzoate, also known by its IUPAC name 2-Chloro-4-(methoxycarbonyl)phenylboronic acid, is a specialized organic compound with significant applications in synthetic chemistry. Its bifunctional nature, possessing both a boronic acid moiety and a methyl ester group on a chlorinated benzene ring, makes it a valuable building block, particularly in the realm of cross-coupling reactions for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and its role in modern organic synthesis.

Chemical and Physical Properties

Table 1: Summary of Chemical and Physical Properties

| Property | Value |

| CAS Number | 603122-80-1 |

| Molecular Formula | C₈H₈BClO₄ |

| Molecular Weight | 214.41 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Solubility | Soluble in methanol[2] |

| Predicted Boiling Point | 345.8°C at 760 mmHg (for the non-chlorinated analog)[3] |

| Predicted Density | 1.25 g/cm³ (for the non-chlorinated analog)[3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically proceeds via a Miyaura borylation reaction of the corresponding aryl halide, methyl 3-chloro-4-bromobenzoate. This method involves the palladium-catalyzed coupling of the aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis of the resulting boronate ester.

General Experimental Workflow for Miyaura Borylation:

Suzuki-Miyaura Cross-Coupling Reaction

This compound is primarily utilized as a reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][4] This palladium-catalyzed reaction couples the boronic acid with an aryl or vinyl halide.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1.0-1.5 equivalents), the desired aryl or vinyl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

Spectral Data

As of the current literature, specific experimental spectral data (¹H NMR, ¹³C NMR, IR) for this compound is not widely published. However, ¹H NMR data for the analogous, non-chlorinated compound, 4-(Methoxycarbonyl)phenylboronic acid, is available and can provide an estimation of the expected chemical shifts.[5] For a definitive characterization, it is recommended that researchers acquire spectral data on their synthesized or purchased material.

Biological Activity

There is currently no available information in the public domain regarding the biological activity or its involvement in any signaling pathways of this compound. Its primary application to date has been in the field of synthetic organic chemistry.

Conclusion

This compound is a key synthetic intermediate with considerable potential in the construction of complex biaryl compounds through Suzuki-Miyaura cross-coupling reactions. While a comprehensive set of experimentally determined physical and spectral data is yet to be fully documented in the literature, the established reactivity of its functional groups provides a solid foundation for its application in synthetic and medicinal chemistry research. The experimental protocols outlined in this guide offer a starting point for the synthesis and utilization of this versatile molecule. As with any chemical reagent, appropriate safety precautions should be taken, and further characterization is recommended for any newly synthesized batches.

References

An In-depth Technical Guide to Methyl 4-borono-3-chlorobenzoate

CAS Number: 913835-92-4

December 29, 2025

This technical guide provides a comprehensive overview of Methyl 4-borono-3-chlorobenzoate, a valuable building block for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. Detailed experimental protocols and safety information are also provided.

Chemical Properties and Data

This compound, systematically named 2-Chloro-5-(methoxycarbonyl)phenylboronic acid, is an organoboron compound featuring a boronic acid functional group, a chlorine atom, and a methyl ester on a benzene ring.[1][2][3] This trifunctional nature makes it a versatile reagent in organic synthesis, particularly for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 913835-92-4 | [1][2][3] |

| Molecular Formula | C₈H₈BClO₄ | [1][2] |

| Molecular Weight | 214.4 g/mol | [1] |

| IUPAC Name | 2-Chloro-5-(methoxycarbonyl)phenylboronic acid | [3] |

| Synonyms | Methyl 3-borono-4-chlorobenzoate | [1] |

| Purity | Typically ≥96% | [1] |

Synthesis

Experimental Protocol: General Synthesis of an Aryl Boronic Acid Ester

This protocol is adapted from a standard procedure for a related compound and should be optimized for the synthesis of this compound.

Materials:

-

Methyl 3-bromo-4-chlorobenzoate (starting material)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous, inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve Methyl 3-bromo-4-chlorobenzoate (1.0 equivalent) in anhydrous THF in a flame-dried flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-Butyllithium (1.1 equivalents) dropwise, ensuring the temperature remains at -78 °C.

-

Stir the resulting mixture for 30 minutes at -78 °C.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. This method is highly valued for its mild reaction conditions and tolerance of a wide array of functional groups, making it a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of an aryl boronic acid like this compound with an aryl bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous Toluene

-

Degassed Water

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio).

-

Heat the mixture to 100 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Role in Drug Discovery and Signaling Pathways

Boronic acids are a significant class of compounds in medicinal chemistry, with several boron-containing drugs approved for clinical use.[4][5] Their utility often stems from their ability to act as enzyme inhibitors.[4][6] The boron atom can form reversible covalent bonds with nucleophilic residues, such as the serine in the active site of proteases.[6] This interaction can block the enzyme's catalytic activity.

While specific biological targets for this compound have not been identified in the reviewed literature, its structural motifs are relevant to drug design. The substituted phenyl ring allows for tailored interactions with the binding pockets of target proteins. Phenylboronic acids, in general, have been shown to inhibit key signaling networks involved in cancer cell migration, including the Rho family of GTP-binding proteins.[7]

Diagram 1: General mechanism of serine protease inhibition by a boronic acid.

Safety Information

Detailed toxicological properties of this compound have not been thoroughly investigated. However, general safety precautions for handling boronic acids and related compounds should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of dust or contact with skin and eyes. For specific handling and disposal information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Spectroscopic Data (Representative)

Specific spectroscopic data for this compound is not widely available. The following data for the related compound, Methyl 3-boronobenzoate, is provided as a representative example.

Table 2: Representative ¹H NMR Data for a Related Phenylboronic Acid Methyl Ester

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.32 | s | Ar-H |

| 8.12 | d | Ar-H |

| 7.98 | d | Ar-H |

| 7.45 | t | Ar-H |

| 3.92 | s | -OCH₃ |

| 3.35 (br s) | s | B(OH)₂ |

| Solvent: DMSO-d₆ |

Table 3: Representative ¹³C NMR Data for a Related Phenylboronic Acid Methyl Ester

| Chemical Shift (δ) ppm | Assignment |

| 166.5 | C=O |

| 136.2 | Ar-C |

| 133.4 | Ar-C |

| 131.0 | Ar-C |

| 129.8 (br) | Ar-C-B |

| 128.0 | Ar-C |

| 52.1 | -OCH₃ |

| Solvent: DMSO-d₆ |

Table 4: Representative Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3450 | Broad | O-H stretch (boronic acid) |

| ~3000 | Medium | C-H stretch (aromatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1350 | Strong | B-O stretch |

Table 5: Representative Mass Spectrometry (MS) Data

| m/z | Assignment |

| 180 | Molecular ion (M⁺) for C₈H₉BO₄ |

| 162 | [M - H₂O]⁺ |

| 149 | [M - OCH₃]⁺ |

| 121 | [M - COOCH₃]⁺ |

References

- 1. calpaclab.com [calpaclab.com]

- 2. echemi.com [echemi.com]

- 3. parchem.com [parchem.com]

- 4. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-borono-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-borono-3-chlorobenzoate, a valuable building block in modern organic synthesis. The document details its chemical properties, provides a detailed experimental protocol for its synthesis via Miyaura borylation, and discusses its primary application in palladium-catalyzed cross-coupling reactions, which are foundational in the development of novel pharmaceutical compounds.

Core Data Presentation

This compound, systematically named (3-chloro-4-(methoxycarbonyl)phenyl)boronic acid, is a bifunctional molecule featuring both a boronic acid moiety and a methyl ester. This substitution pattern makes it a versatile reagent in medicinal chemistry and materials science.

| Property | Data |

| Systematic Name | (3-chloro-4-(methoxycarbonyl)phenyl)boronic acid |

| CAS Number | 603122-82-3 |

| Molecular Formula | C₈H₈BClO₄ |

| Molecular Weight | 214.41 g/mol [1] |

| Melting Point | 174-178 °C |

| Appearance | White to off-white solid |

Experimental Protocols

The synthesis of this compound is typically achieved through a Miyaura borylation reaction. This palladium-catalyzed process introduces the boronic acid group onto the aromatic ring starting from a suitable halogenated precursor.

Synthesis of this compound via Miyaura Borylation

This protocol describes the palladium-catalyzed cross-coupling of a dihalogenated benzoate ester with a diboron reagent to yield the target boronic acid. The starting material for this specific isomer would be Methyl 4-bromo-3-chlorobenzoate.

Materials:

-

Methyl 4-bromo-3-chlorobenzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, under an inert argon or nitrogen atmosphere, combine Methyl 4-bromo-3-chlorobenzoate (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), and potassium acetate (3.0 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Purge the resulting mixture with the inert gas for 15-20 minutes. Subsequently, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 equivalents), to the reaction mixture.

-

Reaction Execution: Heat the mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification of Boronate Ester: The crude product, the pinacol boronate ester, is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Hydrolysis to Boronic Acid: The purified pinacol boronate ester is dissolved in a mixture of acetone and water. An aqueous acid (e.g., 1 M HCl) is added, and the mixture is stirred at room temperature for 1-4 hours.

-

Final Isolation: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.

Visualizations

Synthesis Workflow: Miyaura Borylation

Caption: Synthetic pathway for this compound.

Application: Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in many pharmaceutical agents.[2] In this reaction, the boronic acid serves as the nucleophilic partner, coupling with an aryl halide in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boronic acid to the palladium(II) center, and reductive elimination to form the new C-C bond and regenerate the catalyst.[2]

Caption: Suzuki-Miyaura coupling using this compound.

References

Spectroscopic and Synthetic Guide to Methyl 4-borono-3-chlorobenzoate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry for Methyl 4-borono-3-chlorobenzoate. These predictions are derived from the known spectral properties of analogous compounds, including methyl 4-boronobenzoate, methyl 3-chlorobenzoate, and other substituted phenylboronic acids.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.2 (br s) | Broad Singlet | - | B(OH)₂ |

| ~8.0 | Doublet | ~2 | Ar-H (H-2) |

| ~7.9 | Doublet of Doublets | ~8, ~2 | Ar-H (H-6) |

| ~7.5 | Doublet | ~8 | Ar-H (H-5) |

| ~3.9 | Singlet | - | -OCH₃ |

| Solvent: DMSO-d₆ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~166 | C=O |

| ~138 | Ar-C (C-1) |

| ~135 | Ar-C (C-3) |

| ~132 | Ar-C (C-5) |

| ~130 | Ar-C (C-2) |

| ~128 | Ar-C (C-6) |

| ~130 (broad) | Ar-C-B (C-4) |

| ~52 | -OCH₃ |

| Solvent: DMSO-d₆ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3300 | Broad | O-H stretch (boronic acid) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |

| ~1350 | Strong | B-O stretch |

| ~1290 | Strong | C-O stretch (ester) |

| ~1100 | Medium | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | High | [M]⁺ (Molecular ion with ³⁵Cl/³⁷Cl isotopes) |

| 196/198 | Medium | [M-H₂O]⁺ |

| 183/185 | Medium | [M-OCH₃]⁺ |

| 155/157 | High | [M-COOCH₃]⁺ |

| 139 | Medium | [M-B(OH)₂-Cl]⁺ |

Experimental Protocols

The synthesis of this compound can be approached through established synthetic routes for analogous compounds. A common strategy involves the Miyaura borylation of a corresponding aryl halide.

Protocol 1: Synthesis via Miyaura Borylation

This protocol describes a general procedure for the palladium-catalyzed borylation of an aryl halide, which can be adapted for the synthesis of this compound from Methyl 3-chloro-4-bromobenzoate.

Materials:

-

Methyl 3-chloro-4-bromobenzoate

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask, combine Methyl 3-chloro-4-bromobenzoate (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pinacol ester intermediate.

-

The resulting boronate ester can then be hydrolyzed to the boronic acid using aqueous acid (e.g., 1 M HCl) in a solvent such as acetone or THF.

Protocol 2: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire ¹H spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

-

Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition: Obtain a full scan mass spectrum to determine the molecular weight and isotopic pattern. Fragmentation patterns can be studied using tandem mass spectrometry (MS/MS).

Visualizations

The following diagrams illustrate a potential synthetic pathway and a general workflow for the characterization of this compound.

Caption: A potential synthetic pathway for this compound via Miyaura borylation.

Caption: General analytical workflow for the characterization of a synthesized compound.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 4-borono-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of Methyl 4-borono-3-chlorobenzoate, a key building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a predicted ¹H NMR spectrum based on established principles of nuclear magnetic resonance spectroscopy and data from analogous compounds. This guide also includes detailed experimental protocols relevant to the acquisition of ¹H NMR spectra for arylboronic esters.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted values are derived from the analysis of substituent effects on the benzene ring, drawing comparisons with compounds such as phenylboronic acid, methyl 3-chlorobenzoate, and methyl 4-methylbenzoate.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | 8.1 - 8.2 | d | ~2.0 (meta-coupling) | 1H |

| H-5 | 7.9 - 8.0 | dd | ~8.0 (ortho-coupling), ~2.0 (meta-coupling) | 1H |

| H-6 | 7.5 - 7.6 | d | ~8.0 (ortho-coupling) | 1H |

| OCH₃ | ~3.9 | s | - | 3H |

| B(OH)₂ | 5.0 - 6.0 (broad) | s | - | 2H |

Molecular Structure and Proton Assignments

The structure of this compound with the numbering of the aromatic protons is shown below. This numbering is used for the assignment of signals in the ¹H NMR spectrum.

An In-depth Technical Guide to the 13C NMR Analysis of Methyl 4-borono-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-borono-3-chlorobenzoate. This bifunctional molecule is a valuable building block in medicinal chemistry and materials science, making its structural elucidation and purity assessment by 13C NMR a critical aspect of its application. This document outlines the predicted 13C NMR spectrum, detailed experimental protocols for data acquisition, and a guide to spectral interpretation.

Predicted 13C NMR Spectrum

Due to the absence of a publicly available experimental spectrum for this compound, a predicted spectrum is invaluable for analytical purposes. The chemical shifts of the carbon atoms in the benzene ring can be estimated by considering the additive effects of the chloro, borono, and methyl ester substituents on the baseline chemical shift of benzene (128.5 ppm).

The substituent effects for each group (Cl, B(OH)₂, and COOCH₃) on the ipso, ortho, meta, and para carbons of a benzene ring are used to calculate the predicted chemical shifts. These effects are derived from empirical data for monosubstituted benzenes.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Substituent Effects | Predicted Chemical Shift (ppm) |

| C1 (C-COOCH₃) | Ipso-COOCH₃ | ~130-133 |

| C2 | Ortho-COOCH₃, Meta-Cl, Para-B(OH)₂ | ~129-132 |

| C3 (C-Cl) | Meta-COOCH₃, Ipso-Cl, Ortho-B(OH)₂ | ~133-136 |

| C4 (C-B(OH)₂) | Para-COOCH₃, Ortho-Cl, Ipso-B(OH)₂ | ~130-134 (broad) |

| C5 | Meta-COOCH₃, Meta-B(OH)₂, Ortho-Cl | ~128-131 |

| C6 | Ortho-COOCH₃, Para-Cl, Meta-B(OH)₂ | ~129-132 |

| C=O | Carbonyl | ~165-168 |

| O-CH₃ | Methyl | ~52-55 |

Note: The signal for the carbon attached to the boron atom (C4) is expected to be broad due to quadrupolar relaxation of the boron nucleus.

The logical workflow for predicting these chemical shifts is outlined in the following diagram:

Caption: Logical workflow for predicting 13C NMR chemical shifts.

Experimental Protocols

A standardized protocol is crucial for obtaining a high-quality 13C NMR spectrum. The following sections detail the necessary steps from sample preparation to data acquisition.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution spectrum. For small molecules like this compound, a concentration of 50-100 mg in 0.6-0.7 mL of a deuterated solvent is recommended for a 13C NMR experiment.[1]

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆.

-

Sample Weighing and Dissolution: Accurately weigh 50-100 mg of the sample and dissolve it in the chosen deuterated solvent in a clean, dry vial.[1]

-

Filtration: To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

NMR Data Acquisition

The following parameters are recommended for a standard 1D 13C NMR experiment on a 400 MHz or 500 MHz spectrometer.

Table 2: Recommended 13C NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Pulse Program | zgpg30 (or equivalent) | Standard 1D 13C experiment with proton decoupling |

| Spectral Width | 0 - 200 ppm | To cover the expected range of carbon chemical shifts |

| Acquisition Time | 1 - 2 s | For good digital resolution |

| Relaxation Delay (D1) | 2 - 5 s | To allow for full relaxation of the carbon nuclei |

| Number of Scans | 1024 - 4096 (or more) | To achieve an adequate signal-to-noise ratio |

| Temperature | 298 K (25 °C) | Standard operating temperature |

The general workflow for the experimental protocol is as follows:

Caption: Experimental workflow for 13C NMR analysis.

Data Processing and Analysis

-

Fourier Transform: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.

-

Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A flat baseline is achieved by applying a baseline correction algorithm.

-

Referencing: The chemical shift axis is referenced to the internal standard (TMS at 0.00 ppm) or the solvent peak.

-

Peak Picking: The chemical shift of each peak is determined.

Interpretation of the 13C NMR Spectrum

The 13C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

-

Aromatic Region (120-150 ppm): Six signals are expected in this region, corresponding to the six carbons of the benzene ring. The carbon attached to the electron-withdrawing chlorine atom (C3) is expected to be shifted downfield. The carbon attached to the boronic acid group (C4) will likely be a broad signal.

-

Carbonyl Region (165-175 ppm): A single peak corresponding to the carbonyl carbon of the methyl ester group will appear in this downfield region.

-

Aliphatic Region (50-60 ppm): A single peak corresponding to the methyl carbon of the ester group will be observed in this upfield region.

By comparing the experimental spectrum with the predicted chemical shifts and considering the expected peak multiplicities (in a proton-coupled 13C spectrum) and broadening effects, a complete assignment of the 13C NMR spectrum of this compound can be achieved. This detailed analysis is essential for confirming the structure and assessing the purity of this important synthetic intermediate.

References

Stability and Storage of Methyl 4-borono-3-chlorobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Methyl 4-borono-3-chlorobenzoate. Due to the limited availability of stability data specific to this compound, this guide synthesizes general knowledge and best practices for the handling and storage of boronic acids. The information presented herein is intended to serve as a valuable resource for ensuring the integrity and optimal performance of this compound in research and development applications.

Overview of Boronic Acid Stability

Boronic acids are a class of compounds that are generally stable to air and moisture, often existing as manageable solids.[1] However, their stability can be influenced by several factors, including pH, temperature, and the presence of oxidizing agents. Understanding these factors is crucial for maintaining the quality and reactivity of boronic acid reagents like this compound.

A common issue with unprotected boronic acids is the potential for trimeric boroxine formation, which can complicate quantitative analysis.[1] Furthermore, instability under acidic or basic conditions can lead to protodeboronation, while oxidative conditions can also cause degradation.[1][2]

Quantitative Data Summary

Table 1: General Stability of Boronic Acids

| Parameter | Condition | Observation |

| Temperature | Refrigerated (Below 4°C/39°F) | Recommended for long-term storage to minimize degradation.[2] |

| Moisture | Exposure to moist air or water | Should be avoided to prevent hydrolysis and decomposition.[2] |

| pH | Neutral | Boronic acids are generally most stable at a neutral pH.[2] |

| Acidic or basic conditions | Can catalyze protodeboronation.[2] | |

| Atmosphere | Inert (e.g., Nitrogen) | Recommended to prevent oxidation.[2] |

| In Solution | -80°C | May be stable for up to 6 months (stored under nitrogen).[2] |

| -20°C | May be stable for up to 1 month (stored under nitrogen).[2] |

Table 2: Recommended Storage and Handling of Boronic Acids

| Aspect | Recommendation | Rationale |

| Container | Tightly closed container. | Prevents exposure to moisture and air.[2][3] |

| Storage Location | Dry and well-ventilated place. | Minimizes moisture exposure and allows for safe handling.[2][3] |

| Temperature | Refrigerated. | Slows down potential degradation processes.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen). | Protects against oxidation.[2] |

| Incompatibilities | Strong oxidizing agents, strong acids. | To avoid chemical reactions that lead to degradation.[2] |

| Handling | Avoid formation of dust. | To minimize inhalation and contact.[3] |

| Use in a well-ventilated area or fume hood. | Ensures operator safety from dust and vapors.[3] |

Experimental Protocols

To assess the stability of this compound, a forced degradation study using High-Performance Liquid Chromatography (HPLC) is a suitable method. The following is a generalized protocol that can be adapted for this purpose.

Protocol: HPLC-Based Stability Assessment of a Boronic Acid

1. Objective: To evaluate the stability of the boronic acid under various stress conditions (e.g., heat, acid, base, oxidation).

2. Materials:

- This compound

- HPLC grade acetonitrile

- HPLC grade water

- Formic acid (or other suitable acidic modifier)

- Ammonium hydroxide (or other suitable basic modifier)

- Hydrogen peroxide (oxidizing agent)

- HPLC system with a UV or Refractive Index (RI) detector (Note: UV detection may be challenging if the molecule lacks a strong chromophore, making an RI detector a good alternative).[2]

- Analytical balance

- Volumetric flasks and pipettes

3. Procedure:

- Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

- Stress Conditions:

- Acidic Hydrolysis: Add a specific volume of the stock solution to a solution of a known concentration of acid (e.g., 0.1 N HCl).

- Basic Hydrolysis: Add a specific volume of the stock solution to a solution of a known concentration of base (e.g., 0.1 N NaOH).

- Oxidative Degradation: Add a specific volume of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).

- Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).

- Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition. Neutralize the acidic and basic samples if necessary.

- HPLC Analysis:

- Inject the samples onto the HPLC system.

- Use a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid) to achieve good separation of the parent compound and any potential degradation products.

- Monitor the chromatogram for the appearance of new peaks and a decrease in the peak area of the parent compound.[2]

- Data Analysis: Calculate the percentage of remaining this compound at each time point for each stress condition.[2]

Visualized Workflows and Pathways

The following diagrams illustrate key logical relationships and potential pathways relevant to the stability of this compound.

Caption: Workflow for Stability Assessment and Handling.

Caption: Potential Degradation Pathways for Boronic Acids.

Conclusion

Maintaining the stability of this compound is paramount for obtaining reliable and reproducible results in research and drug development. By adhering to the general principles of boronic acid storage and handling outlined in this guide, researchers can minimize degradation and ensure the long-term integrity of this valuable reagent. When specific stability data is unavailable, a proactive approach involving careful storage, appropriate handling, and, if necessary, experimental stability assessment is strongly recommended.

References

An In-depth Technical Guide to the Safe Handling of Methyl 4-borono-3-chlorobenzoate and Structurally Related Compounds

This technical guide is intended for researchers, scientists, and professionals in drug development, providing detailed safety information, handling protocols, and emergency procedures for Methyl 4-borono-3-chlorobenzoate and its analogs.

Physicochemical Data

The following tables summarize the key physical and chemical properties of structurally related compounds to provide an estimate of the expected characteristics of this compound.

Table 1: Physical and Chemical Properties of Related Benzoate Derivatives

| Property | Methyl 4-chlorobenzoate | Methyl 3-chlorobenzoate | 3-Chlorobenzoic acid |

| Molecular Formula | C₈H₇ClO₂[1] | C₈H₇ClO₂[2] | C₇H₅ClO₂ |

| Molecular Weight | 170.59 g/mol [1][3] | 170.59 g/mol [2] | 156.57 g/mol |

| Appearance | White solid[4] | Solid[2] | - |

| Melting Point | 41 - 45 °C[5] | 21 °C[2] | - |

| Boiling Point | Not available | 99-101 °C at 12 mmHg[2] | - |

| Flash Point | 106 °C (222.8 °F)[5] | 104 °C (219.2 °F) - closed cup[2] | - |

| Density | Not available | 1.227 g/mL at 25 °C[2] | - |

| Water Solubility | No information available[6] | - | - |

| Refractive Index | - | n20/D 1.531[2] | - |

Hazard Identification and GHS Classification

Based on data for analogous compounds, this compound may pose the following hazards. The GHS classification for Methyl 4-chlorobenzoate indicates it causes skin and serious eye irritation, and may cause respiratory irritation.[1][4]

Table 2: GHS Hazard Classification for Structurally Similar Compounds

| Hazard Class | Hazard Category | Compound |

| Skin Corrosion/Irritation | Category 2 | Methyl 4-chlorobenzoate[1], 3-Chlorobenzoic acid |

| Serious Eye Damage/Eye Irritation | Category 2/2A | Methyl 4-chlorobenzoate[1], 3-Chlorobenzoic acid |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Methyl 4-chlorobenzoate[1] |

| Acute toxicity (Oral) | Category 4 | A related Aldrich product |

| Short-term (acute) aquatic hazard | Category 3 | A related Aldrich product |

Hazard Pictograms (Anticipated):

Caption: Anticipated GHS Pictogram for Irritation.

Experimental Protocols: Safe Handling and Storage

3.1. Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following are general recommendations based on related compounds.

-

Eye Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[5][6]

-

Hand Protection: Wear appropriate protective gloves. Inspect gloves prior to use and use a proper glove removal technique.

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[5][6] For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[4]

3.2. Handling Procedures

-

Handle in accordance with good industrial hygiene and safety practices.[4][6]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe dust.[5]

-

Use only in a well-ventilated area.[4]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Do not eat, drink, or smoke when using this product.

3.3. Storage Conditions

Caption: Recommended workflow for safe storage and handling.

Emergency and First-Aid Procedures

The following first-aid measures are recommended in case of exposure. Seek medical attention if symptoms persist.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[4][6]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[4][6]

-

Ingestion: Clean mouth with water. Do not induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

Caption: Emergency first-aid procedures for different exposure routes.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[6] Information from similar compounds suggests the following:

-

Skin Corrosion/Irritation: Causes skin irritation.[4]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[4][6]

-

STOT-Single Exposure: May cause respiratory system irritation.[6]

-

Germ Cell Mutagenicity: No data available for related compounds.[6]

-

Carcinogenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA for related compounds.[6]

-

Reproductive Toxicity: No data available for related compounds.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water, regular dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Combustible. Dust/air mixtures may ignite or explode.[7] Development of hazardous combustion gases or vapors is possible in the event of a fire.

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus and full protective gear.[5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Avoid contact with the substance. Evacuate the danger area and consult an expert.

-

Environmental Precautions: Do not let the product enter drains, surface water, or the ground water system.[5]

-

Methods for Containment and Clean-up: Sweep up and shovel into suitable containers for disposal.[5]

This guide provides a starting point for the safe handling of this compound by leveraging data from structurally similar chemicals. Always consult the most current and specific safety data available and perform a thorough risk assessment before commencing any new experimental work.

References

- 1. Methyl 4-chlorobenzoate | C8H7ClO2 | CID 14307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-chlorobenzoate 98 2905-65-9 [sigmaaldrich.com]

- 3. メチル 4-クロロ安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tsapps.nist.gov [tsapps.nist.gov]

Commercial availability of Methyl 4-borono-3-chlorobenzoate

An In-depth Technical Guide to the Commercial Availability and Application of Methyl 4-borono-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and applications of this compound, a key building block in modern organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and discovery.

Introduction

This compound is a bifunctional organic compound featuring a boronic acid group and a methyl ester. This substitution pattern makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds. Its utility is prominent in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The presence of the chloro- and methoxycarbonyl- groups allows for further functionalization, providing a versatile scaffold for medicinal chemistry.

Commercial Availability

This compound is commercially available from various chemical suppliers. It is often supplied with varying amounts of its anhydride. Researchers should consult the suppliers' specifications for detailed information on purity and formulation.

Table 1: Commercial Supplier Information for this compound

| Supplier | Purity | Available Quantities | CAS Number |

| Reagents | min 96% | 1 g | 913835-92-4 |

| Cenmed Enterprises | contains varying amounts of Anhydride | Contact for details | Not specified |

| Generic Supplier 1 | min 97% (contains Anhydride) | 10 g | Not specified |

Note: The CAS number for the related compound Methyl 3-borono-4-chlorobenzoate is 913835-92-4[1]. The exact CAS number for this compound may vary, and researchers should confirm with their supplier.

Physicochemical Properties

A summary of the key physicochemical properties of related and precursor compounds is provided below.

Table 2: Physicochemical Data of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| Methyl 3-borono-4-chlorobenzoate | C8H8BClO4 | 214.4 | Not specified | Not specified |

| Methyl 4-bromo-3-chlorobenzoate | C8H6BrClO2 | 249.49 | White to light yellow to light orange powder to crystal | 57.0 - 61.0 |

| Methyl 4-chlorobenzoate | C8H7ClO2 | 170.59 | Solid | 42-44 |

Synthesis of this compound

A common synthetic route to aryl boronic acids is the Miyaura borylation reaction, which involves the palladium-catalyzed coupling of an aryl halide with a diboron reagent. The likely precursor for the synthesis of this compound is Methyl 4-bromo-3-chlorobenzoate.

Experimental Protocol: Synthesis of this compound via Miyaura Borylation

This protocol is adapted from general Miyaura borylation procedures.[2]

Materials:

-

Methyl 4-bromo-3-chlorobenzoate (1 equivalent)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%)

-

Potassium acetate (KOAc) (2-3 equivalents)

-

Anhydrous aprotic solvent (e.g., dioxane, DMSO)

-

Flame-dried Schlenk flask

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add Methyl 4-bromo-3-chlorobenzoate, bis(pinacolato)diboron, the palladium catalyst, and potassium acetate.

-

Add the anhydrous aprotic solvent to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours.

-

Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

The resulting pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid. For hydrolysis, the reaction mixture is typically quenched with an aqueous acid solution, and the product is extracted with an organic solvent.

-

The crude product can be purified by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in Suzuki-Miyaura reactions, enabling the introduction of the 3-chloro-4-(methoxycarbonyl)phenyl moiety into various aromatic systems.[3] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.

General Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure and may require optimization for specific substrates.[4][5]

Materials:

-

Aryl halide (e.g., aryl bromide, iodide, or triflate) (1 equivalent)

-

This compound (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

-

Degassed solvent (e.g., dioxane/water, toluene, or DMF)

Procedure:

-

In a reaction vessel, combine the aryl halide, this compound, and the base.

-

Add the degassed solvent to the vessel.

-

Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes to ensure an oxygen-free environment.

-

Add the palladium catalyst (and ligand, if necessary) under a positive pressure of the inert gas.

-

Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction is typically worked up by adding water and extracting the product with an organic solvent.

-

The organic layers are combined, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Visualizations

Logical Workflow for Procurement and Use

Caption: A logical workflow for the procurement and utilization of this compound in a research setting.

Synthesis Pathway of this compound

Caption: The synthesis of this compound from Methyl 4-bromo-3-chlorobenzoate via a Miyaura borylation reaction.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: A simplified diagram of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of Methyl 4-borono-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Methyl 4-borono-3-chlorobenzoate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds. The presence of both an electron-withdrawing chloro group and a methyl ester functionality presents unique considerations for reaction optimization.

Core Concepts and Considerations

The Suzuki-Miyaura coupling is a powerful and widely used carbon-carbon bond-forming reaction that couples an organoboron compound with an organic halide or triflate.[1][2] The general catalytic cycle involves three primary steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst.[3][4]

This compound is considered a somewhat challenging substrate due to the electron-withdrawing nature of the chloro and methoxycarbonyl groups, which can decrease the nucleophilicity of the boronic acid. Additionally, the ortho-chloro substituent introduces steric hindrance.[5] Therefore, the selection of an appropriate catalyst, ligand, base, and solvent system is crucial for achieving high yields. Robust N-heterocyclic carbene (NHC) palladium complexes and catalysts with bulky, electron-rich phosphine ligands have shown high efficacy for sterically hindered and electron-deficient substrates.[6][7][8]

Experimental Protocols

Below are representative protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides. These protocols should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Screening Conditions for Aryl Bromides

This protocol is suitable for initial screening of the coupling of this compound with a variety of aryl bromides.

Materials:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a dry reaction vial, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).

-

Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water to achieve a solvent ratio of approximately 10:1 (dioxane:water). The final concentration of the aryl bromide should be around 0.1 M.

-

Seal the vial and heat the reaction mixture at 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Coupling with Activated Aryl Chlorides

This protocol employs a more active catalyst system suitable for less reactive aryl chlorides.

Materials:

-

This compound

-

Aryl chloride

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

-

t-Bu₃P-HBF₄ (Tri-tert-butylphosphonium tetrafluoroborate)

-

Potassium carbonate (K₂CO₃)

-

Toluene, anhydrous

Procedure:

-

In a glovebox or under an inert atmosphere, add the aryl chloride (1.0 equiv.), this compound (1.5 equiv.), and potassium carbonate (2.5 equiv.) to a dry reaction tube.

-

In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ (1 mol%) and t-Bu₃P-HBF₄ (4 mol%) in anhydrous toluene.

-

Add the appropriate volume of the catalyst stock solution to the reaction tube.

-

Seal the tube and heat the mixture at 110 °C with stirring.

-

Monitor the reaction by GC-MS or LC-MS until the starting material is consumed.

-

After cooling, dilute the mixture with diethyl ether, filter through a pad of celite, and concentrate the filtrate.

-

Purify the residue by silica gel chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving substrates similar to this compound. These serve as a reference for expected outcomes and for optimizing new reactions.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 12 | 85-95 |

| 2 | 2-Bromotoluene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 16 | 70-85 |

| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | t-Amyl alcohol | 110 | 24 | 75-90 |

| 4 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 95 | 8 | 80-92 |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

| Parameter | Condition A | Condition B | Condition C |

| Catalyst Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ |

| Ligand | Buchwald-type (e.g., SPhos) | Bulky phosphine (e.g., P(t-Bu)₃) | PPh₃ |

| Base | K₃PO₄ or Cs₂CO₃ | K₂CO₃ or Na₂CO₃ | NaOEt |

| Solvent System | Dioxane/Water or Toluene/Water | Toluene or DMF | Benzene or THF |

| Typical Substrates | Aryl bromides, hindered substrates | Aryl chlorides, electron-poor substrates | Aryl iodides, activated bromides |

Table 2: Comparison of Common Suzuki-Miyaura Reaction Conditions.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Palladium-Catalyzed Coupling of Methyl 4-borono-3-chlorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and advanced materials.

Methyl 4-borono-3-chlorobenzoate is a valuable bifunctional building block. The boronic acid moiety serves as the nucleophilic partner in the cross-coupling, while the chloro and methyl ester substituents offer opportunities for further functionalization, making it a versatile reagent in the synthesis of complex molecules. These application notes provide detailed protocols and data for the use of this compound in palladium-catalyzed coupling reactions.

Data Presentation: Reaction Conditions and Yields

The successful execution of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of aryl halides with boronic acids, which can serve as a starting point for the optimization of reactions involving this compound.

| Aryl Halide (Ar-X) | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 95 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 92 |

| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 16 | 88 |

| 4-Chlorotoluene | Pd(OAc)₂ (2) | Buchwald Ligand (4) | K₃PO₄ (2.0) | Dioxane/H₂O (10:1) | 110 | 24 | 75 |

| 1-Iodonaphthalene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 85 | 6 | 97 |

Experimental Protocols

The following are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound and an aryl halide. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Standard Suzuki-Miyaura Coupling for Aryl Bromides

This protocol is suitable for a wide range of aryl bromides.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equivalents)

-

Anhydrous Toluene

-

Degassed Water

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Seal the flask with a septum and evacuate and backfill with the inert gas three times.

-

Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is advantageous for accelerating reaction times, particularly for less reactive aryl halides.

Materials:

-

This compound (1.5 equivalents)

-

Aryl halide (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.5 equivalents)

-

1,4-Dioxane

-

Degassed Water

-

Microwave reactor vial

Procedure:

-

In a microwave reactor vial, combine this compound, the aryl halide, Pd(dppf)Cl₂, and Cs₂CO₃.

-

Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to 120-150 °C for 15-60 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Filter the reaction mixture through a pad of celite and wash with ethyl acetate.

-

Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The following diagram outlines a typical workflow for performing a Suzuki-Miyaura coupling reaction in the laboratory.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Note: Ligand Selection for Suzuki-Miyaura Coupling of Methyl 4-borono-3-chlorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2] A significant challenge in this field is the activation of less reactive aryl chlorides, which are often more cost-effective and readily available than their bromide or iodide counterparts.[3] The substrate, Methyl 4-borono-3-chlorobenzoate, presents a dual challenge: it is an electron-deficient aryl chloride with steric hindrance adjacent to the reactive C-Cl bond.

Effective coupling of such substrates requires a carefully selected palladium catalyst system. The choice of ligand is paramount, as it governs the catalyst's stability and reactivity.[1][4] Ideal ligands for this transformation are typically bulky and electron-rich, which facilitate the crucial oxidative addition step—often the rate-limiting step for aryl chlorides—and promote the subsequent reductive elimination to afford the desired product.[3][5][6] This note provides a guide to selecting appropriate ligands and detailed protocols for the Suzuki-Miyaura coupling of this compound.

Ligand Selection Strategy

For the Suzuki-Miyaura coupling of challenging aryl chlorides, phosphine-based ligands have proven to be highly effective. The most successful ligands share two key characteristics:

-

Steric Bulk: Large, bulky ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive in the oxidative addition step with the aryl chloride.[5][6]

-

Electron-Donating Ability: Electron-rich phosphines increase the electron density on the palladium center, which enhances its nucleophilicity and facilitates the cleavage of the strong C-Cl bond.[3]

Prominent classes of ligands that meet these criteria include the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and diadamantylalkylphosphanes (e.g., cataCXium A).[1][4][7]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Renowned for its versatility and high efficacy in coupling a wide array of aryl chlorides, including sterically hindered and electron-deficient substrates.[1][4][6][8][9]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Another highly active ligand that often allows reactions to proceed under mild conditions, sometimes even at room temperature.[1][5][8] It shows excellent performance with various functionalized aryl chlorides.[8][10]

-

cataCXium® A (Di(1-adamantyl)-n-butylphosphine): A very bulky and electron-rich ligand that has demonstrated high activity and turnover numbers in Suzuki couplings of aryl chlorides at very low catalyst loadings.

Catalytic Cycle and Experimental Workflow

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[11][12]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.